Cas no 887417-21-2 (N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine)

N-Cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine is a specialized pyrimidine derivative featuring a cyclopropylamine substituent and a trifluoromethoxy phenyl group. Its molecular structure imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The trifluoromethoxy group contributes to improved bioavailability and binding affinity, while the cyclopropyl ring may influence conformational rigidity. This compound is particularly relevant in the development of kinase inhibitors and other biologically active molecules, where its structural motifs can modulate target interactions. Its synthetic versatility allows for further functionalization, enabling tailored applications in drug discovery and material science.
N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine structure
887417-21-2 structure
Product name:N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine
CAS No:887417-21-2
MF:C14H12F3N3O
Molecular Weight:295.259793281555
CID:5362686

N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine 化学的及び物理的性質

名前と識別子

    • N-Cyclopropyl-5-[4-(trifluoromethoxy)phenyl]-2-pyrimidinamine
    • N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine
    • インチ: 1S/C14H12F3N3O/c15-14(16,17)21-12-5-1-9(2-6-12)10-7-18-13(19-8-10)20-11-3-4-11/h1-2,5-8,11H,3-4H2,(H,18,19,20)
    • InChIKey: UULNZVRUQUEXLL-UHFFFAOYSA-N
    • SMILES: C1(NC2CC2)=NC=C(C2=CC=C(OC(F)(F)F)C=C2)C=N1

じっけんとくせい

  • 密度みつど: 1.403±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 403.2±55.0 °C(Predicted)
  • 酸度系数(pKa): 2.98±0.10(Predicted)

N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2184-0280-10μmol
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
10μl
$103.5 2023-05-16
Life Chemicals
F2184-0280-25mg
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2184-0280-10mg
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
10mg
$118.5 2023-05-16
Life Chemicals
F2184-0280-15mg
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2184-0280-5μmol
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2184-0280-20mg
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2184-0280-30mg
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2184-0280-50mg
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2184-0280-3mg
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2184-0280-2μmol
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
887417-21-2 90%+
2μl
$85.5 2023-05-16

N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amine 関連文献

N-cyclopropyl-5-4-(trifluoromethoxy)phenylpyrimidin-2-amineに関する追加情報

N-Cyclopropyl-5-(4-Trifluoromethoxyphenyl)Pyrimidin-2-Amine: A Comprehensive Overview

N-Cyclopropyl-5-(4-trifluoromethoxyphenyl)pyrimidin-2-amine, also known by its CAS number 887417-21-2, is a compound of significant interest in the field of medicinal chemistry and drug discovery. This compound belongs to the class of pyrimidine derivatives, which have been extensively studied due to their diverse biological activities and potential therapeutic applications. The structure of this compound is characterized by a pyrimidine ring system, a cyclopropyl group attached to the nitrogen atom at position 2, and a trifluoromethoxy-substituted phenyl group at position 5. These structural features contribute to its unique pharmacological properties and make it a promising candidate for various research and development activities.

The pyrimidine ring system is a fundamental component of many bioactive molecules, including nucleosides, antiviral agents, and anticancer drugs. The presence of the cyclopropyl group in this compound adds complexity to its structure and potentially enhances its stability and bioavailability. Cyclopropane rings are known for their strain energy, which can influence the molecule's reactivity and interactions with biological targets. In this case, the cyclopropyl group may play a role in modulating the compound's pharmacokinetic properties or its ability to bind to specific receptors or enzymes.

The trifluoromethoxyphenyl group attached to the pyrimidine ring introduces additional electronic effects and steric hindrance. Trifluoromethoxy groups are commonly used in drug design to improve solubility, enhance metabolic stability, or increase the lipophilicity of a molecule. This substitution pattern may also influence the compound's ability to penetrate cellular membranes or interact with specific binding sites on target proteins.

Recent studies have highlighted the potential of N-cyclopropyl-5-(4-trifluoromethoxyphenyl)pyrimidin-2-amine as a modulator of various cellular pathways. For instance, research has shown that this compound exhibits potent inhibitory activity against certain kinases, which are key players in signaling cascades involved in cell proliferation, survival, and migration. Such findings suggest that it could be developed as a therapeutic agent for diseases characterized by dysregulated kinase activity, such as cancer or inflammatory disorders.

In addition to its kinase inhibitory properties, this compound has also been investigated for its potential anti-inflammatory and antioxidant effects. Experimental data indicate that it can suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS), making it a candidate for treating conditions like arthritis or neurodegenerative diseases where inflammation plays a central role.

Another area of interest is the compound's potential role in modulating ion channels or neurotransmitter systems. Preclinical studies have demonstrated that N-cyclopropyl-5-(4-trifluoromethoxyphenyl)pyrimidin-2-amine can interact with voltage-gated sodium channels, which are implicated in pain signaling and epilepsy. This suggests that it may have applications in the development of novel analgesics or antiepileptic drugs.

The synthesis of this compound involves multi-step organic reactions that require precise control over stereochemistry and regioselectivity. Researchers have employed various strategies, including Suzuki coupling reactions and nucleophilic aromatic substitution, to construct the pyrimidine core and introduce the desired substituents. These synthetic approaches not only highlight the versatility of pyrimidine chemistry but also pave the way for further structural modifications aimed at optimizing pharmacokinetic profiles or enhancing efficacy.

From an analytical standpoint, modern techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in characterizing this compound's physical properties and purity. These analytical methods ensure that the compound meets rigorous quality standards required for preclinical testing and eventual clinical trials.

Looking ahead, ongoing research is focused on elucidating the exact mechanism of action of N-cyclopropyl-5-(4-trifluoromethoxyphenyl)pyrimidin-2-amine at molecular levels. Advanced techniques like X-ray crystallography are being used to determine its three-dimensional structure when bound to target proteins. Such insights will be critical for rational drug design efforts aimed at improving potency, selectivity, and safety profiles.

In summary, N-cyclopropyl-5-(4-trifluoromethoxyphenyl)pyrimidin-2-amine represents a valuable addition to the arsenal of compounds being explored for their therapeutic potential. Its unique structural features combined with promising biological activities make it an attractive target for further investigation across multiple disease areas. As research progresses, it is anticipated that this compound will contribute significantly to advancing our understanding of molecular mechanisms underlying various pathophysiological conditions while paving the way for innovative treatment options.

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